molecular formula C13H18N2O6S B1393829 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate CAS No. 1242268-02-5

1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate

Cat. No. B1393829
M. Wt: 330.36 g/mol
InChI Key: UBSBFSXZCXOKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methoxy-4-nitrophenyl)piperazine” is a chemical compound with the empirical formula C11H15N3O3 and a molecular weight of 237.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . This indicates that it contains a piperazine ring attached to a methoxy-nitrophenyl group.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

  • Chemical Kinetics and Reaction Mechanisms : Kumar and Balachandran (2008) investigated the kinetics of elimination reactions of methanesulfonic acid from ethyl substrates, which is relevant to understanding the behavior of compounds like 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate in chemical processes (Kumar & Balachandran, 2008).

  • Spectroscopic Studies and Structural Analysis : Binkowska et al. (2001) conducted structural and spectroscopic studies of complexes involving nitrophenyl and methanesulfonate derivatives, providing insights into the structural characteristics of similar compounds (Binkowska et al., 2001).

  • Synthesis and Characterization of Related Compounds : Research by Shankar et al. (2011) on the synthesis and characterization of diethyltin-based assemblies derived from sulfonate-phosphonate ligands helps understand the synthesis pathways and properties of related sulfonate compounds (Shankar et al., 2011).

  • Applications in Dye and Pigment Synthesis : Sarma and Baruah (2004) discussed the synthesis of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, relevant to the development of dyes and pigments, which can be related to the synthesis and applications of methanesulfonate derivatives (Sarma & Baruah, 2004).

  • Electrochemical Studies : Pilard et al. (2001) explored the electrochemical reduction of compounds similar to 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate, providing insight into their behavior in electrochemical environments (Pilard et al., 2001).

  • Pharmaceutical Intermediates and Synthesis : Research by Fei (2004) on the preparation of nitrophenyl methanesulfonyl pyrrolidine, an intermediate in pharmaceutical synthesis, highlights the role of similar compounds in drug development (Fei, 2004).

Safety And Hazards

This compound is classified as a combustible solid . It has a WGK of 3, indicating that it is highly hazardous to water . The flash point is not applicable .

properties

IUPAC Name

[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-20-13-9-10(3-4-12(13)15(16)17)14-7-5-11(6-8-14)21-22(2,18)19/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBFSXZCXOKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)OS(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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